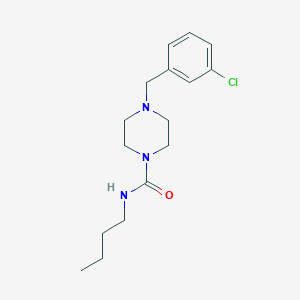
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of piperazine carboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has also been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a potent and selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is expressed in various tissues such as sensory neurons, immune cells, and epithelial cells. TRPV1 is involved in various physiological processes such as pain perception, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of respiratory diseases such as asthma and COPD, as it has been shown to inhibit airway hyperresponsiveness and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One potential application is in the treatment of chronic pain and inflammation, as this compound has shown promising results in animal models of disease. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of respiratory diseases such as asthma and COPD.
Synthesemethoden
The synthesis of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzylamine with N-butylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to yield this compound. The overall yield of this synthesis method is around 50%.
Eigenschaften
IUPAC Name |
N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOJPJBWIHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1H-indol-6-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5415671.png)


![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)
![4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate](/img/structure/B5415696.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415703.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)
![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5415728.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
![(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine](/img/structure/B5415738.png)
![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)